Flumazenil

Description

Fumazenil is an imidazobenzodiazepine derivative and a potent benzodiazepine receptor antagonist that competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex, thereby reversing the effects of benzodiazepine on the central nervous system.

This compound is a Benzodiazepine Antagonist.

This compound is an imidazo-benzodiazepine derivative, effective in reversing benzodiazepine-induced activities. This compound antagonizes the benzodiazepine binding site of the gamma-aminobutyric acid (GABA)/benzodiazepine receptor complex in the central nervous system (CNS), thereby preventing the chloride channel opening events and inhibiting neuronal hyperpolarization. As a result, this compound reverses benzodiazepine-induced effects including sedation, psychomotor deficits, amnesia, and hypoventilation in a dose-dependent manner.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and has 10 investigational indications. This drug has a black box warning from the FDA.

A potent benzodiazepine receptor antagonist. Since it reverses the sedative and other actions of benzodiazepines, it has been suggested as an antidote to benzodiazepine overdoses.

See also: Oxazepam (related); Diazepam (related); Nitrazepam (related) ... View More ...

Properties

IUPAC Name |

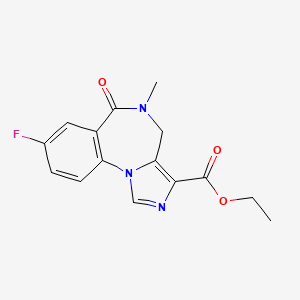

ethyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3/c1-3-22-15(21)13-12-7-18(2)14(20)10-6-9(16)4-5-11(10)19(12)8-17-13/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBIFZUFASYYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023064 | |

| Record name | Flumazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flumazenil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.04e+00 g/L | |

| Record name | Flumazenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flumazenil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78755-81-4 | |

| Record name | Flumazenil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78755-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumazenil [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078755814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumazenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | flumazenil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flumazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid, 8-fluoro-5,6-dihydro-5-methyl-6-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMAZENIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40P7XK9392 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flumazenil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201-203 °C, 201 - 203 °C | |

| Record name | Flumazenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flumazenil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Flumazenil's Interaction with GABA-A Receptors: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumazenil, a 1,4-imidazobenzodiazepine, is a well-established and clinically significant modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Primarily classified as a competitive antagonist at the benzodiazepine binding site, its mechanism of action is nuanced, exhibiting a spectrum of activities from silent antagonism to partial agonism and even inverse agonism, depending on the specific GABA-A receptor subtype composition. This in-depth technical guide delineates the core mechanism of action of this compound, presenting quantitative binding data, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction to GABA-A Receptors and Benzodiazepine Modulation

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] It is a pentameric ligand-gated ion channel, and upon binding of the neurotransmitter GABA, it opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[1] The receptor is a hetero-pentamer typically composed of two α, two β, and one γ subunit.[2]

Benzodiazepines are a class of drugs that act as positive allosteric modulators of the GABA-A receptor. They bind to a specific site, distinct from the GABA binding site, located at the interface of the α and γ subunits.[3] This binding enhances the effect of GABA, leading to increased chloride ion influx and consequently, sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.[1]

This compound's Core Mechanism of Action: Competitive Antagonism

This compound's primary and most well-characterized mechanism of action is as a competitive antagonist at the benzodiazepine binding site on the GABA-A receptor. It binds with high affinity to this site but possesses little to no intrinsic activity, meaning it does not, by itself, significantly alter the receptor's function in most subtypes. By occupying the benzodiazepine binding site, this compound prevents the binding of benzodiazepine agonists (like diazepam) and inverse agonists, thereby blocking their modulatory effects. This competitive antagonism is the basis for its clinical use in reversing benzodiazepine-induced sedation and treating benzodiazepine overdose.

dot

Quantitative Data: Binding Affinity of this compound

The affinity of this compound for the benzodiazepine binding site varies depending on the specific α subunit present in the GABA-A receptor complex. This subtype selectivity is a key area of research for developing more targeted therapeutics. The following table summarizes the binding affinities (Ki) of this compound for various human GABA-A receptor subtypes.

| GABA-A Receptor Subtype | This compound Ki (nM) | Reference |

| α1β3γ2 | 1.05 | |

| α2β3γ2 | - | |

| α3β3γ2 | 1.05 | |

| α5β3γ2 | - | |

| α6β3γ2 | - |

Note: The table will be expanded as more specific Ki values for different subtypes are identified in the literature.

Beyond Antagonism: this compound's Modulatory Spectrum

While primarily an antagonist, this compound's effects are more complex and can vary depending on the GABA-A receptor subtype and the experimental conditions.

Partial Agonist Activity

On certain GABA-A receptor subtypes, particularly those containing α4 subunits, this compound can exhibit weak partial agonist activity. This means that at high concentrations, it can weakly enhance the GABA-gated chloride current, an effect opposite to its antagonist action at other subtypes. This partial agonism is a critical consideration in research and drug development, as it suggests that this compound is not a universally "silent" ligand.

Inverse Agonist Activity

In some contexts, this compound has been reported to have weak inverse agonist properties. An inverse agonist at the benzodiazepine site would decrease the GABA-gated chloride current, producing effects opposite to those of benzodiazepine agonists (e.g., anxiogenic effects). While this activity is not its primary mechanism, it has been observed in certain preclinical models and with specific receptor subtypes.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the functional effects of this compound on GABA-A receptors expressed in a heterologous system (e.g., HEK293 cells) or in neurons.

1. Cell Preparation and Transfection:

-

Culture HEK293 cells and transfect them with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Alternatively, prepare primary neuronal cultures or acute brain slices.

2. Electrophysiological Recording:

-

Place the cells or brain slice in a recording chamber on the stage of an inverted microscope and continuously perfuse with an appropriate extracellular solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill them with an intracellular solution.

-

Obtain a high-resistance seal (GΩ seal) between the patch pipette and the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -60 mV.

3. Drug Application:

-

Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.

-

Co-apply this compound with GABA to determine its effect on the GABA-gated current.

-

To test for antagonism, first apply a benzodiazepine agonist (e.g., diazepam) to potentiate the GABA response, and then co-apply this compound with the agonist and GABA.

4. Data Acquisition and Analysis:

-

Record the chloride currents using a patch-clamp amplifier and appropriate data acquisition software.

-

Measure the peak amplitude and other kinetic properties (e.g., activation and deactivation rates) of the currents in the presence and absence of this compound.

-

Construct dose-response curves to determine the potency (e.g., IC50 for antagonism) of this compound.

Conclusion

This compound's interaction with the GABA-A receptor is a cornerstone of neuropharmacology. While its primary role as a competitive antagonist at the benzodiazepine binding site is well-established and clinically vital, a deeper understanding of its subtype-specific modulatory activities is crucial for the development of next-generation therapeutics targeting the GABAergic system. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore the intricate pharmacology of this compound and its analogues, ultimately paving the way for more precise and effective treatments for a range of neurological and psychiatric disorders.

References

Flumazenil's Binding Affinity for Benzodiazepine Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumazenil, an imidazobenzodiazepine derivative, is a well-characterized antagonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1] Its primary clinical application is in reversing the sedative effects of benzodiazepines, for instance, in cases of overdose or to hasten recovery from anesthesia.[1] Understanding the binding affinity of this compound for various GABAA receptor subtypes is of paramount importance for elucidating its pharmacological profile and for the development of novel subtype-selective ligands. This technical guide provides an in-depth overview of this compound's binding characteristics, detailed experimental protocols for its assessment, and visual representations of associated pathways and workflows.

This compound Binding Affinity Data

This compound exhibits high affinity for the benzodiazepine binding site on various GABAA receptor subtypes. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values of this compound for several human recombinant GABAA receptor subtypes.

| Receptor Subtype | Ki (nM) | Reference |

| α1β3γ2 | 0.8 | [2] |

| α2β3γ2 | Not Specified | [2] |

| α3β3γ2 | 1.05 | [2] |

| α5β3γ2 | Not Specified | |

| α6β3γ2 | Not Specified | |

| α4β2γ2 | Antagonist Activity |

Note: The β subunit in some references is β3, while others use β2. The specific β subunit can influence binding affinity.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the benzodiazepine binding site located at the interface between the α and γ subunits of the GABAA receptor. In its classical mechanism, this compound binds to this site without activating the receptor, thereby blocking the positive allosteric modulation induced by benzodiazepine agonists. This prevents the enhancement of GABA-ergic neurotransmission, effectively reversing the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.

However, the action of this compound is more complex than that of a simple silent antagonist. Some studies suggest it possesses weak partial agonist or inverse agonist activity depending on the receptor subtype and the presence of other modulators. For instance, at high concentrations, this compound can exhibit weak intrinsic agonist activity, directly gating the chloride channel to a small degree. Conversely, it can act as a negative allosteric modulator at certain receptor subtypes, such as the α4β2δ GABAA receptor.

Interestingly, at very high, non-clinical concentrations of some benzodiazepines like diazepam, a this compound-insensitive component of potentiation has been observed on synaptic GABAA receptors (α1β2γ2, α2β2γ2, α5β2γ2), suggesting the existence of non-classical benzodiazepine binding sites. This compound does not antagonize this effect, highlighting a limitation of its action in specific experimental or toxicological scenarios.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity is predominantly achieved through radioligand binding assays. This technique measures the competition between a radiolabeled ligand and an unlabeled test compound (this compound) for binding to the target receptor.

Materials

-

Receptor Source: Membranes from HEK293 cells stably expressing the desired GABAA receptor subtype (e.g., α1β2γ2) or homogenized brain tissue from rodents (e.g., rat cerebral cortex).

-

Radioligand: [³H]this compound or [³H]Flunitrazepam with high specific activity (e.g., ~80-90 Ci/mmol).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as 10 µM Diazepam or Clonazepam.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.

-

Scintillation Cocktail and Counter.

Procedure

-

Membrane Preparation:

-

Homogenize the cell pellets or brain tissue in an ice-cold buffer (e.g., 0.32 M Sucrose, 5 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation. This step is repeated multiple times to remove endogenous GABA.

-

Resuspend the final pellet in the assay buffer to a protein concentration of approximately 1-2 mg/mL, determined by a protein assay (e.g., BCA or Bradford).

-

Store the membrane aliquots at -80°C until use.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format with a final volume of 250 µL or 0.5 mL.

-

Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (e.g., [³H]this compound at a concentration close to its Kd), and the membrane preparation.

-

Non-specific Binding Wells: Add the non-specific binding control (e.g., 10 µM Diazepam), the radioligand, and the membrane preparation.

-

Competition Wells: Add serial dilutions of this compound, the radioligand, and the membrane preparation.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to reach equilibrium (e.g., 35-60 minutes).

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts with radioligand only).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

This compound remains a critical tool in both clinical practice and neuroscience research. Its high affinity for the benzodiazepine binding site across various GABAA receptor subtypes underscores its efficacy as a broad-spectrum benzodiazepine antagonist. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and the development of novel, more selective GABAA receptor modulators. A thorough understanding of its binding characteristics is essential for optimizing therapeutic strategies and advancing our knowledge of the GABA-ergic system.

References

The Intrinsic Activity of Flumazenil at the GABA-A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumazenil (Ro 15-1788) is a well-established compound in both clinical practice and neuroscience research, primarily recognized for its role as a competitive antagonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] It is clinically employed to reverse the sedative effects of benzodiazepine agonists in cases of overdose or in anesthesiology.[2][4] However, a deeper investigation into its pharmacological profile reveals a more complex interaction with the GABA-A receptor than that of a simple silent antagonist. Emerging evidence from a variety of experimental paradigms suggests that this compound possesses a nuanced intrinsic activity, exhibiting properties of a weak partial agonist and, under certain conditions, a negative allosteric modulator. There have also been inconclusive reports regarding potential inverse agonist effects.

This in-depth technical guide serves to consolidate the current understanding of this compound's intrinsic activity at the GABA-A receptor. It provides a comprehensive overview of its molecular interactions, a quantitative analysis of its pharmacological effects, and detailed methodologies for the key experiments cited. This document is intended to be a valuable resource for researchers and professionals in the fields of neuroscience and drug development, offering a detailed understanding of this multifaceted compound.

Molecular Interaction with the GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which mediates the majority of fast inhibitory neurotransmission in the central nervous system. The binding of the endogenous neurotransmitter GABA to its sites at the α/β subunit interfaces triggers a conformational change, opening a central pore permeable to chloride ions (Cl⁻). The resulting influx of Cl⁻ hyperpolarizes the neuron, reducing its excitability.

This compound, like other benzodiazepines, binds to a distinct allosteric site located at the interface of the α and γ subunits. This binding site is separate from the GABA binding site. While benzodiazepine agonists enhance the effect of GABA, leading to increased Cl⁻ influx, this compound's binding competitively blocks the action of these agonists. The specific interactions of this compound within this binding pocket are crucial to its pharmacological profile.

Pharmacological Profile: Beyond Antagonism

While its primary clinical utility stems from its antagonist action, a significant body of research demonstrates that this compound is not a pharmacologically inert ligand. Its intrinsic activity can be categorized as follows:

-

Competitive Antagonism: this compound effectively and competitively blocks the binding of benzodiazepine agonists and inverse agonists to the benzodiazepine site on the GABA-A receptor, thereby neutralizing their modulatory effects on GABA-ergic transmission.

-

Weak Partial Agonism: In the absence of other benzodiazepine site ligands, this compound has been shown to weakly enhance GABA-A receptor function. This partial agonist activity is characterized by a direct, albeit small, increase in GABA-mediated chloride currents. This effect is particularly noted in specific brain regions and with certain receptor subtype compositions. Some studies suggest this weak agonism may contribute to its anticonvulsant properties in individuals not chronically exposed to benzodiazepines.

-

Negative Allosteric Modulation: At certain GABA-A receptor subtypes, particularly those containing α4 subunits, this compound can act as a negative allosteric modulator. In these instances, it reduces the efficacy of GABA in gating the chloride channel, leading to a decrease in the GABA-evoked current.

-

Inverse Agonism: The evidence for inverse agonist properties of this compound is less definitive. Some studies have suggested weak inverse agonist-like effects under specific experimental conditions, which would imply that it can reduce the basal activity of the GABA-A receptor. However, this is not a consistently observed phenomenon and is likely dependent on the specific receptor subtype and the functional state of the receptor.

Quantitative Analysis of this compound's Intrinsic Activity

The multifaceted nature of this compound's interaction with the GABA-A receptor is best understood through quantitative data derived from various experimental assays. The following tables summarize key findings from the literature.

Table 1: Binding Affinity (Ki) of this compound for Various GABA-A Receptor Subtypes

| Receptor Subtype | Species | Ki (nM) | Reference |

| α1β2γ2 | Human | 0.8 | |

| α1β3γ2 | Human | 0.8 | |

| α2β2γ2 | Human | - | |

| α2β3γ2 | Human | - | |

| α3β3γ2 | Human | - | |

| α5β3γ2 | Human | - | |

| α6β3γ2 | Human | - | |

| α1β2γ2 | Rat | 0.5 |

Note: A dash (-) indicates that a specific value was not provided in the cited source, although the interaction was studied.

Table 2: Functional Activity of this compound at GABA-A Receptors

| Activity Type | Receptor Subtype | Experimental System | Key Parameter | Value | Reference |

| Weak Agonism | α1β2γ2s | HEK-293T Cells | % of GABA EC20 Current | 10.3 ± 3.96% (at 1 µM) | |

| Negative Modulation | α4β2δ | HEK-293 Cells | IC50 | ~1 µM | |

| Partial Agonism | Native hippocampal neurons | Acutely dissociated rat neurons | Enhancement of GABA-evoked current | Qualitative |

Experimental Methodologies

A thorough understanding of the experimental protocols used to characterize this compound's intrinsic activity is essential for interpreting the data and for designing future studies.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of this compound for the GABA-A receptor.

Objective: To measure the displacement of a radiolabeled ligand from the benzodiazepine binding site by unlabeled this compound.

Protocol Outline:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in a buffered sucrose solution (e.g., 0.32 M sucrose, pH 7.4).

-

Perform a series of centrifugations to isolate the crude synaptic membrane fraction.

-

Wash the membranes repeatedly in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA and other interfering substances.

-

Resuspend the final membrane pellet in fresh binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, incubate a fixed concentration of the radioligand (e.g., [³H]-Flumazenil or [³H]-Flunitrazepam) with a fixed amount of membrane protein (e.g., 100 µg).

-

Add increasing concentrations of unlabeled this compound to competitively displace the radioligand.

-

To determine non-specific binding, a parallel set of tubes is incubated with an excess of a non-radiolabeled benzodiazepine agonist (e.g., diazepam).

-

Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 35 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly separate the bound and free radioligand, typically by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a displacement curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through GABA-A receptors and is crucial for assessing the functional effects of this compound.

Objective: To record chloride currents through GABA-A receptors in response to GABA and to determine how these currents are modulated by this compound.

Protocol Outline:

-

Cell Preparation:

-

Use a cell line (e.g., HEK-293) transiently or stably transfected with the desired GABA-A receptor subunits (e.g., α1, β2, γ2s). Alternatively, use acutely dissociated neurons from a specific brain region (e.g., hippocampus).

-

Culture the cells on coverslips suitable for microscopy and recording.

-

-

Recording Setup:

-

Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an extracellular solution (e.g., containing 145 mM NaCl, 3 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, 6 mM D-glucose, and 10 mM HEPES-NaOH, pH 7.4).

-

Fabricate recording pipettes from borosilicate glass capillaries and fill them with an intracellular solution (e.g., containing 115 mM K-Gluconate, 4 mM NaCl, 2 mM ATP-Mg, 0.3 mM GTP-NaCl, and 40 mM HEPES, pH adjusted to 7.2).

-

-

Whole-Cell Recording:

-

Under visual guidance, approach a target cell with the recording pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

-

Drug Application and Data Acquisition:

-

Apply GABA at a specific concentration (e.g., the EC20) to elicit a baseline chloride current.

-

Apply this compound alone at various concentrations to test for direct agonist effects.

-

Co-apply this compound with GABA to assess its modulatory (antagonist, partial agonist, or negative modulatory) effects.

-

Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

To assess agonist activity, compare the current elicited by this compound alone to the current elicited by a known concentration of GABA.

-

To assess modulatory activity, calculate the percentage potentiation or inhibition of the GABA-evoked current by this compound.

-

Generate dose-response curves to determine EC50 or IC50 values.

-

Elevated Plus Maze (EPM) Test

This in vivo behavioral assay is widely used to assess anxiety-like behavior in rodents and can be used to investigate the intrinsic anxiolytic or anxiogenic effects of this compound.

Objective: To measure the effect of this compound on the exploratory behavior of rodents in an anxiety-provoking environment.

Protocol Outline:

-

Apparatus:

-

The EPM consists of a plus-shaped maze elevated above the floor (e.g., 80 cm). It has two open arms and two enclosed arms of equal size.

-

-

Animal Handling and Acclimation:

-

House the animals (mice or rats) under standard laboratory conditions with a 12-hour light/dark cycle.

-

Handle the animals for several days prior to testing to reduce stress associated with handling.

-

On the day of testing, allow the animals to acclimate to the testing room for at least 45-60 minutes.

-

-

Drug Administration:

-

Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal or intravenous injection) at a specific time before the test (e.g., 10-30 minutes).

-

-

Testing Procedure:

-

Place the animal in the center of the maze, facing one of the enclosed arms.

-

Allow the animal to freely explore the maze for a fixed period, typically 5 minutes.

-

Record the animal's behavior using an overhead video camera connected to a tracking software.

-

-

Data Analysis:

-

The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms, often expressed as a percentage of the total time or total entries.

-

An increase in open arm exploration is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.

-

Also, analyze locomotor activity (e.g., total distance traveled or number of closed arm entries) to rule out confounding effects of the drug on general activity.

-

Signaling Pathways and Mechanisms of Action

The intrinsic activity of this compound is a consequence of its ability to induce specific conformational changes in the GABA-A receptor, which in turn influences neuronal signaling and receptor trafficking.

Allosteric Modulation of the GABA-A Receptor

The binding of different ligands to the benzodiazepine site induces distinct conformational states of the GABA-A receptor, thereby allosterically modulating the efficacy of GABA.

-

Agonist Binding: A full agonist like diazepam induces a conformational change that increases the affinity of the receptor for GABA and/or enhances the efficiency of channel gating, leading to a potentiation of the GABAergic response.

-

Antagonist Binding (this compound): this compound binds to the benzodiazepine site but induces a more neutral or subtly different conformational change. This conformation does not significantly alter the receptor's response to GABA on its own but prevents agonists and inverse agonists from binding and exerting their effects.

-

Partial Agonist Activity (this compound): At some receptor subtypes, the conformation induced by this compound may slightly favor the open state of the channel in the presence of GABA, resulting in weak potentiation of the GABA current.

-

Negative Modulatory Activity (this compound): At α4-containing receptors, the this compound-induced conformation may decrease the efficacy of GABA, leading to a reduction in channel opening.

Caption: Allosteric modulation of the GABA-A receptor by different ligands.

Regulation of Receptor Trafficking

Recent evidence suggests that this compound can also influence the cellular localization of GABA-A receptors, particularly extrasynaptic α4β2δ subtypes. Chronic exposure to this compound has been shown to decrease the surface expression of these receptors by increasing the rate of their internalization via endocytosis and subsequent lysosomal degradation. This mechanism represents a longer-term modulatory action of this compound that could have significant implications for neuronal plasticity and the treatment of conditions associated with altered expression of these receptor subtypes.

Caption: this compound-induced internalization and degradation of α4β2δ GABA-A receptors.

Conclusion

The characterization of this compound extends far beyond its role as a simple competitive antagonist. A comprehensive review of the scientific literature reveals a compound with a complex pharmacological profile, exhibiting weak partial agonism and negative allosteric modulation at specific GABA-A receptor subtypes. Furthermore, its ability to regulate receptor trafficking adds another layer to its mechanism of action. For researchers and drug development professionals, this nuanced understanding of this compound's intrinsic activity is critical. It not only provides a more accurate framework for interpreting experimental results where this compound is used as a pharmacological tool but also opens up potential avenues for the development of novel therapeutics that target the benzodiazepine binding site with greater subtlety and specificity. The continued investigation into the subtype-specific effects of this compound and its influence on neuronal plasticity will undoubtedly yield further insights into the intricate workings of the GABA-ergic system and its role in health and disease.

References

- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound: a new benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Pharmacokinetics and clinical use of this compound (Ro 15-1788) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Flumazenil in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumazenil, an imidazobenzodiazepine, is a well-characterized competitive antagonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the pharmacodynamics of this compound within the central nervous system (CNS). It delves into its molecular mechanism of action, binding characteristics to various GABA-A receptor subtypes, in vivo receptor occupancy, and its nuanced intrinsic activity. This guide is intended to be a technical resource, presenting quantitative data in structured tables, detailing key experimental methodologies, and illustrating critical pathways and workflows through standardized diagrams.

Introduction

This compound is a cornerstone pharmacological tool for studying the GABAergic system and a clinically vital agent for the reversal of benzodiazepine-induced sedation and the management of benzodiazepine overdose.[1][2] Its high affinity and specificity for the benzodiazepine binding site on the GABA-A receptor make it an invaluable ligand for both in vitro and in vivo characterization of this critical inhibitory neurotransmitter receptor complex.[3] Understanding the intricate pharmacodynamics of this compound is paramount for its effective and safe use in both research and clinical settings.

Molecular Mechanism of Action

This compound exerts its primary effect by competitively inhibiting the binding of benzodiazepine agonists and inverse agonists to the benzodiazepine site on the GABA-A receptor.[1][3] This binding site is located at the interface of the α and γ subunits of the heteropentameric GABA-A receptor. By occupying this site without significantly altering the receptor's conformation in the absence of a benzodiazepine, this compound effectively blocks the allosteric modulation of the receptor's response to its primary ligand, GABA. This prevents the enhancement of chloride ion influx that is characteristic of benzodiazepine agonists, thereby reversing their sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.

Signaling Pathway of GABA-A Receptor Modulation

The following diagram illustrates the interaction of GABA, benzodiazepines, and this compound at the GABA-A receptor.

Caption: Interaction of ligands at the GABA-A receptor.

Quantitative Pharmacodynamic Parameters

The interaction of this compound with the GABA-A receptor can be quantified through various parameters, including its binding affinity (Ki), in vivo potency (ED50/ID50), and receptor occupancy as determined by imaging techniques.

Binding Affinity (Ki) at GABA-A Receptor Subtypes

This compound exhibits high affinity for the benzodiazepine binding site across various GABA-A receptor subtypes, although some selectivity has been observed. The following table summarizes the binding affinities of this compound for different human GABA-A receptor subunit combinations.

| GABA-A Receptor Subtype | Ki (nM) | Reference |

| α1β2γ2 | 0.5 | |

| α1β3γ2 | 0.8 | |

| α2β3γ2 | 0.8 | |

| α3β3γ2 | 0.8 | |

| α5β3γ2 | 0.8 | |

| Diazepam-insensitive isoform | 58 | |

| Rat brain cortical membranes | 2.5 |

In Vivo Potency and Receptor Occupancy

In vivo studies are critical for understanding the physiological effects of this compound. Positron Emission Tomography (PET) has been instrumental in quantifying benzodiazepine receptor density and occupancy in the human brain.

| Parameter | Value | Species/Method | Reference |

| Receptor Density (Bmax) | |||

| Occipital Cortex | 120 ± 14 nM/L | Human, [11C]this compound PET | |

| Thalamus | 39 ± 11 nM/L | Human, [11C]this compound PET | |

| Pons | 4.7 ± 1.7 pmol/ml | Human, [11C]this compound PET | |

| Dissociation Constant (KD) | |||

| Mean (5 brain regions) | 12 nM/L of water | Human, [11C]this compound PET | |

| Pons | 4.4 ± 1.3 pmol/ml | Human, [11C]this compound PET | |

| Receptor Occupancy | |||

| Partial Antagonism | 0.1 - 0.2 mg (IV) | Human | |

| Complete Antagonism | 0.4 - 1.0 mg (IV) | Human | |

| 50% Occupancy | ~50% at steady-state infusion | Human, [11C]this compound PET |

Intrinsic Activity: Weak Partial Agonism

While primarily classified as an antagonist, several studies have demonstrated that this compound possesses weak partial agonist activity at the GABA-A receptor, particularly in the absence of benzodiazepine agonists. This intrinsic activity is characterized by the ability of this compound to modestly enhance GABA-evoked chloride currents.

| Parameter | Value | Experimental System | Reference |

| Maximal Evoked Current | 10.3 ± 3.96% of peak GABA EC20 response | HEK293 cells expressing α1β2γ2s receptors |

This weak intrinsic activity may contribute to its clinical profile, potentially explaining its anxiolytic effects in certain patient populations and its anticonvulsant properties in the absence of chronic benzodiazepine use.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of pharmacodynamic studies of this compound. The following sections outline the core experimental protocols used to characterize its interaction with the GABA-A receptor.

Radioligand Binding Assay with [3H]this compound

This protocol is used to determine the binding affinity (Ki) of this compound and other compounds for the benzodiazepine binding site on the GABA-A receptor.

Objective: To quantify the binding affinity of a test compound by measuring its ability to displace the radioligand [3H]this compound from GABA-A receptors in brain tissue homogenates.

Materials:

-

Rat cortical membrane preparation (source of GABA-A receptors)

-

[3H]this compound (radioligand)

-

Unlabeled this compound or diazepam (for determining non-specific binding)

-

Test compounds

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Centrifuge

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the GABA-A receptors. Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in fresh buffer.

-

Assay Setup: In a final volume of 0.5 mL, combine the membrane preparation (typically 100 µg of protein), a fixed concentration of [3H]this compound (e.g., 8.6 x 10^-5 nmole), and varying concentrations of the unlabeled test compound. To determine non-specific binding, a separate set of tubes is prepared with a high concentration of unlabeled diazepam (e.g., 10 µM).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 35 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Alternatively, centrifugation can be used to pellet the membranes.

-

Quantification: Wash the filters or pellets with ice-cold buffer to remove unbound radioligand. Place the filters or resuspend the pellets in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]this compound) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the functional effects of this compound on GABA-A receptor-mediated ion currents in living cells.

Objective: To characterize the antagonist and partial agonist effects of this compound on GABA-A receptor function by recording chloride currents in response to GABA and drug application.

Materials:

-

HEK293 cells or neurons expressing GABA-A receptors

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators and microscope

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)

-

Intracellular solution (e.g., containing CsCl, MgCl2, EGTA, HEPES, ATP, GTP)

-

GABA, this compound, and other test compounds

-

Drug application system (e.g., perfusion system)

Procedure:

-

Cell Preparation: Culture cells expressing the desired GABA-A receptor subtypes.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Recording:

-

Place a coverslip with adherent cells in a recording chamber continuously perfused with extracellular solution.

-

Under microscopic guidance, approach a cell with the patch pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

-

Drug Application: Apply GABA at a specific concentration (e.g., EC20) to elicit a baseline chloride current. Co-apply this compound with GABA to assess its antagonist effects. Apply this compound alone to test for intrinsic agonist activity.

-

Data Acquisition and Analysis: Record the resulting ion currents. Measure the peak amplitude and other kinetic properties of the currents. Construct dose-response curves to determine parameters such as IC50 for antagonism or EC50 and maximal effect for agonism.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Positron Emission Tomography (PET) Imaging

PET imaging with radiolabeled this compound ([11C]this compound or [18F]this compound) allows for the non-invasive quantification of benzodiazepine receptor distribution and occupancy in the living human brain.

Objective: To measure the regional density (Bmax) and affinity (KD) of benzodiazepine receptors and to determine the receptor occupancy of this compound or other benzodiazepine ligands in vivo.

Materials:

-

PET scanner

-

Radiolabeled this compound ([11C]this compound or [18F]this compound)

-

Cyclotron for producing short-lived radioisotopes (for [11C])

-

Arterial line for blood sampling (for some quantification methods)

-

Unlabeled this compound (for receptor occupancy studies)

-

Data analysis software for kinetic modeling

Procedure:

-

Subject Preparation: Position the subject in the PET scanner. An arterial line may be inserted for blood sampling to measure the arterial input function (the concentration of the radiotracer in arterial plasma over time).

-

Radiotracer Injection: Inject a bolus of radiolabeled this compound intravenously.

-

PET Scan Acquisition: Acquire dynamic PET data for a specified duration (e.g., 90 minutes).

-

Arterial Blood Sampling (if applicable): Collect arterial blood samples throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.

-

Receptor Occupancy Protocol (if applicable): To measure receptor occupancy, a baseline scan is performed, followed by a second scan after administration of a dose of unlabeled this compound or another benzodiazepine. The reduction in radiotracer binding in the second scan reflects the receptor occupancy of the unlabeled drug.

-

Data Analysis:

-

Reconstruct the dynamic PET images.

-

Define regions of interest (ROIs) on the images corresponding to different brain structures.

-

Apply kinetic models (e.g., two-tissue compartment model or reference tissue models) to the time-activity curves from the ROIs and the arterial input function (if available) to estimate parameters such as the binding potential (BPND), which is proportional to Bmax/KD.

-

For receptor occupancy studies, calculate the percentage change in BPND between the baseline and drug-challenge scans.

-

Caption: Workflow for a PET imaging study with radiolabeled this compound.

Conclusion

This compound remains an indispensable tool in neuroscience research and a critical medication in clinical practice. Its well-defined pharmacodynamic profile as a high-affinity competitive antagonist at the benzodiazepine binding site of the GABA-A receptor, coupled with a subtle intrinsic partial agonist activity, provides a complex yet well-characterized mechanism of action. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of the GABAergic system in health and disease and to develop novel therapeutics targeting this important neurotransmitter system.

References

Flumazenil: A Comprehensive Technical Guide to a Selective GABA-A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumazenil, an imidazobenzodiazepine derivative, is a cornerstone pharmacological tool and clinical agent renowned for its selective and competitive antagonism at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] First characterized in 1981 and marketed in 1987, it serves as a critical antidote for benzodiazepine overdose and for the reversal of benzodiazepine-induced sedation in anesthetic and diagnostic settings.[1][4] This technical guide provides an in-depth exploration of this compound's core pharmacology, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and relevant experimental workflows.

Chemical and Physical Properties

This compound is chemically designated as ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a] benzodiazepine-3-carboxylate. It is a white to off-white crystalline compound with a molecular weight of 303.3 g/mol . This compound is insoluble in water but demonstrates slight solubility in acidic aqueous solutions.

Mechanism of Action: Competitive Antagonism at the GABA-A Receptor

This compound exerts its effects by competitively inhibiting the activity of benzodiazepines and other ligands at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, that conducts chloride ions upon activation by GABA. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.

Benzodiazepines are positive allosteric modulators of the GABA-A receptor; they bind to a site distinct from the GABA binding site (located at the interface of the α and γ subunits) and increase the frequency of channel opening, thereby enhancing the inhibitory effect of GABA. This compound binds to this same benzodiazepine site with high affinity but lacks intrinsic efficacy, meaning it does not modulate the receptor's activity on its own. By occupying the binding site, it prevents benzodiazepines from binding and exerting their potentiating effect. It is important to note that this compound does not antagonize the central nervous system effects of drugs that modulate GABAergic neurons through other mechanisms, such as ethanol and barbiturates.

Below is a diagram illustrating the signaling pathway of the GABA-A receptor and the antagonistic action of this compound.

Quantitative Data: Binding Affinities and Pharmacokinetics

The affinity of this compound for the benzodiazepine binding site on various GABA-A receptor subtypes has been characterized through radioligand binding assays. The following tables summarize key quantitative data for this compound.

Table 1: Binding Affinity (Ki) of this compound for Human GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| α1β3γ2 | 1.05 | |

| α2β3γ2 | 1.05 | |

| α3β3γ2 | 1.05 | |

| α5β3γ2 | 1.05 | |

| α6β3γ2 | 1.05 |

Note: Ki values can vary between studies due to different experimental conditions.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Onset of Action | 1-2 minutes | |

| Peak Effect | 6-10 minutes | |

| Duration of Action | 19-50 minutes | |

| Initial Volume of Distribution | 0.5 L/kg | |

| Steady-State Volume of Distribution | 0.9-1.1 L/kg | |

| Plasma Protein Binding | ~50% (two-thirds to albumin) | |

| Metabolism | Almost completely metabolized in the liver | |

| Elimination Half-life | 40-80 minutes | |

| Primary Metabolites | De-ethylated free acid and its glucuronide conjugate |

Experimental Protocols

Radioligand Binding Assay for Benzodiazepine Site Affinity

This protocol outlines a standard method for determining the binding affinity of a compound for the benzodiazepine binding site on GABA-A receptors using [³H]-Flumazenil.

a. Membrane Preparation:

-

Homogenize whole brains from male Sprague-Dawley rats in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step.

-

Resuspend the final pellet in buffer containing 10% sucrose as a cryoprotectant, aliquot, and store at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

b. Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

150 µL of the membrane preparation (50-120 µg of protein).

-

50 µL of [³H]-Flumazenil at a final concentration of ~1 nM.

-

50 µL of varying concentrations of the unlabeled test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

-

To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled ligand (e.g., 10 µM Diazepam) instead of the test compound.

-

Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Terminate the incubation by rapid vacuum filtration onto 0.3% polyethyleneimine (PEI) presoaked glass fiber filters (GF/C) using a 96-well cell harvester.

-

Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters for 30 minutes at 50°C.

-

Add scintillation cocktail to the filters and measure the radioactivity using a liquid scintillation counter.

c. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) using non-linear regression analysis.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the functional antagonism of this compound at specific GABA-A receptor subtypes expressed in a heterologous system (e.g., HEK-293 cells).

a. Cell Culture and Transfection:

-

Culture HEK-293 cells in appropriate media and conditions.

-

Transfect the cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2s).

-

Transfer the transfected cells to coverslips 36-72 hours before recording.

b. Recording Setup:

-

Place a coverslip with transfected cells into a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an extracellular solution (e.g., 145 mM NaCl, 3 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, 6 mM D-glucose, and 10mM HEPES–NaOH adjusted to pH 7.4).

-

Fabricate patch pipettes from borosilicate glass with an open tip resistance of 3-5 MΩ.

-

Fill the pipettes with an intracellular solution (e.g., containing 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES and 11 mM EGTA, pH 7.3).

c. Whole-Cell Recording:

-

Approach a single transfected cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Clamp the cell's membrane potential at a holding potential of -50 mV.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC₁₀-EC₂₀) to establish a baseline response.

-

Co-apply the GABA concentration with a benzodiazepine agonist (e.g., Diazepam) to observe potentiation of the GABA-evoked current.

-

Co-apply GABA, the benzodiazepine agonist, and varying concentrations of this compound to measure the antagonistic effect of this compound on the potentiated current.

d. Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the different conditions.

-

Plot the concentration-response curve for this compound's inhibition of the benzodiazepine-potentiated current.

-

Determine the IC50 value for this compound's antagonistic effect.

Conclusion

This compound remains an indispensable tool in both clinical practice and neuroscience research. Its high selectivity and competitive antagonistic properties at the benzodiazepine binding site of the GABA-A receptor allow for the precise reversal of benzodiazepine effects. The detailed methodologies provided in this guide offer a foundation for the continued investigation of GABA-A receptor pharmacology and the development of novel therapeutics targeting this critical neurotransmitter system. A thorough understanding of its mechanism, quantitative properties, and the experimental techniques used to characterize it is essential for professionals in drug development and neuroscience.

References

- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Benzodiazepine receptor quantification in vivo in humans using [11C]this compound and PET: application of the steady-state principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a new benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

Investigating the neuropharmacological properties of flumazenil

An In-depth Technical Guide on the Neuropharmacological Properties of Flumazenil

Introduction

This compound (ethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1][2]diazepine-3-carboxylate) is a well-characterized imidazobenzodiazepine derivative.[3][4] First synthesized in 1981 and marketed in 1987, it is a selective, high-affinity ligand for the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[3] Primarily known as a competitive antagonist, it is a critical tool in clinical settings for reversing the sedative and other central nervous system (CNS) effects of benzodiazepines and related drugs. Its specificity and rapid action also make it an invaluable pharmacological probe for in-vivo and in-vitro investigations of the GABAergic system. This document provides a comprehensive overview of the neuropharmacological properties of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the key experimental protocols used in its study.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₄FN₃O₃ | |

| Molar Mass | 303.293 g·mol⁻¹ | |

| CAS Number | 78755-81-4 | |

| PubChem CID | 3373 | |

| Type | Imidazobenzodiazepine |

Mechanism of Action

This compound's primary mechanism of action is its function as a competitive antagonist at the benzodiazepine binding site of the GABA-A receptor. The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding the endogenous neurotransmitter GABA, opens to allow chloride ion influx, resulting in hyperpolarization and neuronal inhibition.

Benzodiazepines are positive allosteric modulators that bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface between the α and γ subunits. This binding enhances the affinity of GABA for its receptor, increasing the frequency of channel opening and potentiating the inhibitory effect.

This compound binds with high affinity to this same benzodiazepine site but lacks the efficacy of agonists. By occupying the site, it competitively blocks the binding of benzodiazepine agonists and non-benzodiazepine hypnotics ("Z-drugs" like zolpidem) that also act at this location, thereby preventing or reversing their modulatory effects. This compound does not antagonize the CNS effects of substances that act on GABAergic neurons through other mechanisms, such as ethanol or barbiturates.

While predominantly a neutral antagonist, some studies suggest that this compound possesses weak intrinsic activity. Depending on the experimental conditions, it can exhibit slight partial agonist or inverse agonist properties, though these effects are generally not considered clinically significant at standard therapeutic doses.

Figure 1: this compound's competitive antagonism at the GABA-A receptor.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

This compound is administered intravenously to ensure a rapid onset of action, which is critical for its clinical applications. It is extensively distributed in the extravascular space and is approximately 50% bound to plasma proteins, primarily albumin. The drug is almost completely metabolized in the liver into inactive metabolites, which are then excreted in the urine. This rapid hepatic clearance results in a short duration of action, which may necessitate repeated doses in cases of overdose with long-acting benzodiazepines.

Table 2: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Notes | Reference |

| Route of Administration | Intravenous | Not used orally due to extensive first-pass metabolism (16% bioavailability). | |

| Onset of Action | 1-2 minutes | 80% of response occurs within 3 minutes. | |

| Peak Effect | 6-10 minutes | ||

| Duration of Action | 30-60 minutes | Dependent on the dose of this compound and the plasma concentration of the benzodiazepine. | |

| Initial Half-Life (t½α) | 4-11 minutes | Distribution phase. | |

| Terminal Half-Life (t½β) | 40-80 minutes | Elimination phase. More variable in pediatric patients (avg. 40 mins). | |

| Volume of Distribution (Vd) | 0.9 - 1.1 L/kg | At steady-state. | |

| Plasma Protein Binding | ~50% | ~66% of binding is to albumin. | |

| Clearance | 520 - 1300 mL/min | Primarily hepatic. Reduced in patients with hepatic impairment. | |

| Metabolism | Hepatic (>99%) | Major metabolites are the de-ethylated free acid and its glucuronide conjugate. | |

| Excretion | Urine (90-95%) | Essentially complete within 72 hours. |

Pharmacodynamics

Intravenously administered this compound rapidly and effectively antagonizes the CNS effects of benzodiazepines. This includes the reversal of sedation, psychomotor impairment, impairment of recall, and ventilatory depression. The degree and duration of this reversal are dose-dependent. Doses of 0.1 to 0.2 mg typically produce partial antagonism, while higher doses are required for complete reversal. In patients physically dependent on benzodiazepines, the rapid administration of this compound can precipitate an acute withdrawal syndrome, which may include seizures.

Table 3: Clinical Dosing of this compound

| Indication | Route | Initial Dose | Subsequent Doses | Max Cumulative Dose | Reference |

| Reversal of Sedation | IV | 0.2 mg over 15-30 sec | 0.2 mg at 1 min intervals if needed | 1 mg | |

| Benzodiazepine Overdose | IV | 0.2 mg over 30 sec | 0.3-0.5 mg every minute if needed | 3 mg (rarely up to 5 mg) |

Key Experimental Methodologies

The neuropharmacological properties of this compound have been elucidated through a variety of experimental techniques, from in-vitro receptor studies to in-vivo human imaging.

Positron Emission Tomography (PET) Imaging

PET imaging with radiolabeled this compound, such as [¹¹C]this compound or [¹⁸F]this compound, is a powerful technique for quantifying the distribution and density of GABA-A receptors in the living brain. It is widely used in epilepsy research to identify epileptogenic zones and in studies of various neuropsychiatric disorders.

Experimental Protocol:

-

Subject Preparation: Subjects are typically required to abstain from caffeine, alcohol, and benzodiazepines prior to the scan. An arterial line may be inserted for blood sampling to measure radiotracer metabolism and create a plasma input function.

-

Radiotracer Synthesis and Injection: [¹¹C]this compound or [¹⁸F]this compound is synthesized in a cyclotron and administered as an intravenous bolus. Doses typically range from 100-280 MBq.

-

PET Scanning: Dynamic scanning begins immediately after injection and continues for 60-90 minutes to capture the tracer's kinetics in the brain.

-

Data Acquisition and Analysis:

-

Arterial blood samples are collected throughout the scan to measure parent compound concentration in plasma.

-

Dynamic PET images are reconstructed and co-registered with anatomical MRI scans for region of interest (ROI) analysis.

-

Kinetic modeling (e.g., two-tissue compartmental models or simplified reference tissue models) is applied to the time-activity curves to estimate parameters such as the total distribution volume (Vₜ) or the binding potential (BPₙₔ), which reflect receptor density.

-

Figure 2: Experimental workflow for a [¹¹C]this compound PET study.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through GABA-A receptors in single neurons, providing detailed information about receptor function and modulation by drugs like this compound.

Experimental Protocol:

-

Cell Preparation: Neurons are acutely dissociated from specific brain regions (e.g., rat hippocampus) or used in cultured cell lines expressing specific GABA-A receptor subtypes.

-

Recording: The whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane. This allows control of the membrane potential and measurement of currents flowing across the entire cell membrane.

-

Drug Application: GABA, benzodiazepines, and this compound are applied to the cell using a rapid perfusion system.

-

Data Acquisition: GABA-evoked chloride currents are recorded in the absence and presence of modulators. The effects of this compound are assessed by its ability to enhance GABA currents directly (agonist effect) or to block the enhancement caused by a benzodiazepine (antagonist effect).

Figure 3: Workflow for a patch-clamp electrophysiology experiment.

Animal Behavioral Assays

Behavioral tests in rodents are used to investigate the intrinsic effects of this compound on anxiety and locomotion, often yielding complex results that suggest it is not a purely inert antagonist.

Experimental Protocol (Elevated Plus-Maze):

-

Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.

-

Subjects: Mice (e.g., DBA/2 strain) are housed and habituated to the experimental room.

-

Drug Administration: this compound (e.g., 5-20 mg/kg) or vehicle is administered intraperitoneally (i.p.) prior to testing.

-

Testing: Each mouse is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).

-

Data Collection: The session is recorded and scored for behavioral parameters, including the number of entries into and the time spent on the open and closed arms. An increase in time spent in the closed arms is interpreted as an anxiogenic-like effect, while an increase in open-arm time suggests an anxiolytic-like effect.

Figure 4: Workflow for an elevated plus-maze behavioral assay.

Conclusion